3-Isocyano-4-methoxybutanoic acid
Description
3-Isocyano-4-methoxybutanoic acid is a specialized organic compound featuring an isocyano (-NC) group, a methoxy (-OCH₃) substituent, and a carboxylic acid (-COOH) moiety. For instance, methyl 2-methoxy-3-oxobutanoate (CAS: 81114-96-7) shares a methoxy and oxo group in a similar carbon framework .
Properties
CAS No. |
119637-68-2 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-isocyano-4-methoxybutanoic acid |
InChI |
InChI=1S/C6H9NO3/c1-7-5(4-10-2)3-6(8)9/h5H,3-4H2,2H3,(H,8,9) |
InChI Key |
IIXODAJMQUZGOT-UHFFFAOYSA-N |
SMILES |
COCC(CC(=O)O)[N+]#[C-] |
Canonical SMILES |
COCC(CC(=O)O)[N+]#[C-] |
Synonyms |
carboxymethoxyisopropylisonitrile CMIIN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-isocyano-4-methoxybutanoic acid (inferred structure) with analogous compounds based on functional groups, synthesis pathways, and applications:
Key Observations:
Functional Group Influence: The methoxy group in 3-isocyano-4-methoxybutanoic acid likely enhances solubility and directs electrophilic substitution, similar to its role in methyl 2-methoxy-3-oxobutanoate . The isocyano group (-NC) is less common than the isothiocyanate (-NCS) group but shares reactivity in cycloaddition reactions for heterocycle formation .
Synthetic Pathways: Compounds like methyl 2-benzoylamino-3-oxobutanoate (CAS: N/A) are synthesized via condensation reactions involving aromatic amines and β-keto esters under acidic conditions . This method may be adaptable to 3-isocyano-4-methoxybutanoic acid by substituting the oxo group with an isocyano moiety.
Stability and Safety: Methoxy and ester derivatives (e.g., methyl laurate, CAS: 111-82-0) exhibit higher stability compared to isocyano compounds, which are prone to hydrolysis . Safety protocols (e.g., P201, P202) for handling reactive intermediates would apply to 3-isocyano-4-methoxybutanoic acid.
Limitations and Contradictions
- Data Gaps: Direct experimental data on 3-isocyano-4-methoxybutanoic acid are absent in the provided evidence. Comparisons rely on structurally related compounds.
- Reactivity Conflicts: Isocyano groups are more reactive than methoxy or ester groups, necessitating stringent reaction conditions (e.g., anhydrous environments) compared to the synthesis of methyl laurate .
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